molecular formula C17H20O10 B2834800 6,7-Dimethoxy-2-oxo-2H-chromen-8-yl beta-D-glucopyranoside CAS No. 58970-71-1

6,7-Dimethoxy-2-oxo-2H-chromen-8-yl beta-D-glucopyranoside

Cat. No. B2834800
CAS RN: 58970-71-1
M. Wt: 384.337
InChI Key: MLOMRDQPPYHSAX-QSDFBURQSA-N
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Description

6,7-Dimethoxy-2-oxo-2H-chromen-8-yl beta-D-glucopyranoside, also known as esculetin-8-glucoside, is a natural coumarin glycoside found in various plant species. This compound has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-oxo-2H-chromen-8-yl beta-D-glucopyranoside is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various cellular pathways. For example, it has been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been reported to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects
6,7-Dimethoxy-2-oxo-2H-chromen-8-yl beta-D-glucopyranoside has been shown to have various biochemical and physiological effects. In animal studies, this compound has been reported to lower blood glucose levels, improve insulin sensitivity, and reduce lipid levels. It has also been shown to have anti-inflammatory effects, as well as antitumor and antiviral activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6,7-Dimethoxy-2-oxo-2H-chromen-8-yl beta-D-glucopyranoside in lab experiments is its natural origin. This compound can be easily extracted from various plant species, making it readily available for research purposes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 6,7-Dimethoxy-2-oxo-2H-chromen-8-yl beta-D-glucopyranoside. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases such as diabetes, cancer, and viral infections. Further studies are needed to elucidate the mechanisms of action of this compound and its effects on various cellular pathways. Additionally, research on the synthesis of this compound and its derivatives may lead to the development of more potent and effective therapeutic agents.

Scientific Research Applications

6,7-Dimethoxy-2-oxo-2H-chromen-8-yl beta-D-glucopyranoside has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and antiviral activities. This compound has also been investigated for its effects on various physiological and biochemical processes such as glucose metabolism, lipid metabolism, and cell signaling pathways.

properties

IUPAC Name

6,7-dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O10/c1-23-8-5-7-3-4-10(19)26-14(7)16(15(8)24-2)27-17-13(22)12(21)11(20)9(6-18)25-17/h3-5,9,11-13,17-18,20-22H,6H2,1-2H3/t9-,11-,12+,13-,17+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOMRDQPPYHSAX-QSDFBURQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346923
Record name 6,7-Dimethoxy-2-oxo-2H-chromen-8-yl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58970-71-1
Record name 6,7-Dimethoxy-2-oxo-2H-chromen-8-yl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6,7-Dimethoxy-2-oxo-2H-chromen-8-yl beta-D-glucopyranoside

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